Cas no 1006319-19-2 (1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine)

1-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine is a pyrazole-based compound characterized by its unique structural features, including dual pyrazole rings with methyl substitutions. This configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of an amine group at the 3-position of the pyrazole ring allows for further functionalization, facilitating its use in the development of heterocyclic compounds. Its well-defined molecular structure ensures consistent performance in reactions, while its moderate solubility in common organic solvents broadens its utility in synthetic workflows. This compound is particularly useful in medicinal chemistry for designing biologically active molecules.
1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine structure
1006319-19-2 structure
Product Name:1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine
CAS No:1006319-19-2
MF:C10H15N5
MW:205.259600877762
MDL:MFCD04967739
CID:3058340
PubChem ID:19576666
Update Time:2025-05-21

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
    • 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine
    • 1006319-19-2
    • 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine
    • 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine
    • STK400130
    • EN300-229135
    • AKOS000306640
    • BBL040917
    • DTXSID001160219
    • GQB31919
    • MDL: MFCD04967739
    • Inchi: 1S/C10H15N5/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(11)13-15/h4-5H,6H2,1-3H3,(H2,11,13)
    • InChI Key: IPPXEGXFUZPRBJ-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(C)=N1)CN1C(C)=CC(N)=N1

Computed Properties

  • Exact Mass: 205.13274550Da
  • Monoisotopic Mass: 205.13274550Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.7Ų

1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine Pricemore >>

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1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine Related Literature

Additional information on 1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-5-methyl-1H-pyrazol-3-amine

Chemical Compound CAS No. 1006319-19-2: 1-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl-5-Methyl-1H-Pyrazol-3-Am

The chemical compound with CAS No. 1006319-19-2, known as 1-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl-5-Methyl-Pyrazol-3-Amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied due to their versatile applications in drug discovery and materials science.

The molecular structure of CAS No. 1006319-2 features two pyrazole rings, one of which is substituted with methyl groups at positions 3 and 5. The second pyrazole ring is connected via a methylene group (-CH₂-) to the first ring and also bears a methyl group at position 5. The presence of these substituents significantly influences the compound's physical and chemical properties, making it a valuable candidate for various research applications.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The pyrazole framework is known for its ability to coordinate with metal ions, a property that can be harnessed to design drugs targeting specific biological pathways.

In addition to its pharmacological applications, CAS No. 1006319-2 has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and sensors. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, facilitating its exploration in these emerging fields.

The synthesis of Pyrazole-based compounds like CAS No. 10063-2 often involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

In terms of spectroscopic analysis, CAS No. 10063-< strong >2 strong > exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated π-system. These spectral features are invaluable for identifying the compound in complex mixtures and for studying its interactions with other molecules.

The environmental impact of < strong >CAS No. strong > has also been a topic of interest among researchers. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in natural environments compared to some other synthetic chemicals.

In conclusion, < strong >CAS No. strong > represents a versatile and intriguing molecule with diverse applications across multiple scientific disciplines. As research continues to uncover its potential uses, this compound is poised to play a significant role in advancing both therapeutic development and materials innovation.

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